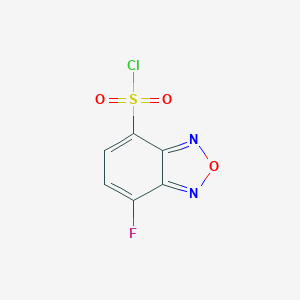

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Vue d'ensemble

Description

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound known for its reactivity and utility in various scientific applications. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of a fluorine atom and a sulfonyl chloride group enhances its reactivity, making it a valuable reagent in organic synthesis and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a fluorinated benzoxadiazole precursor. One common method includes the reaction of 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of fluorescent probes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are used to enhance reaction rates.

Major Products

The major products formed from reactions involving 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.

Applications De Recherche Scientifique

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of complex structures.

Biology: The compound is employed in the synthesis of fluorescent probes for detecting and quantifying biomolecules such as thiols and amines in biological samples.

Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom in the benzoxadiazole ring can also influence the compound’s reactivity and stability, enhancing its utility in chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-7-sulfamoylbenzofurazan: This compound is similar in structure but contains a sulfamoyl group instead of a sulfonyl chloride group.

4-Chloro-7-nitro-2,1,3-benzoxadiazole: This compound has a nitro group and a chloro group, making it useful for different types of chemical reactions.

7-Fluorobenzofurazan-4-sulfonic acid: This compound contains a sulfonic acid group, which can be used in different applications compared to the sulfonyl chloride derivative.

Uniqueness

The uniqueness of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride lies in its combination of a fluorine atom and a sulfonyl chloride group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis and analytical chemistry. Its ability to form stable derivatives with various nucleophiles further adds to its value in scientific research and industrial applications.

Activité Biologique

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as SBD-F, is a highly reactive compound with significant applications in biological and chemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical assays, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a benzoxadiazole core with a chlorosulfonyl group and a fluorine atom. This structure enhances its reactivity towards thiol groups, making it a valuable tool for biological applications.

Target Interaction

The primary target of SBD-F is thiol groups present in various biomolecules such as proteins and enzymes. The compound acts as a thiol-reactive fluorogenic probe, facilitating the detection and quantification of thiol-containing substances in biological samples.

Mode of Action

Upon interaction with thiols, SBD-F forms covalent bonds that result in the emission of fluorescent signals. This property is exploited in biochemical assays to monitor cellular processes and enzyme activities.

Pharmacokinetics

SBD-F exhibits good solubility in solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), suggesting favorable bioavailability for biological applications.

Fluorescent Probes

SBD-F is widely used in the development of fluorescent probes for detecting biomolecules. Its ability to react selectively with thiols allows for sensitive detection methods in various biological contexts. For example, studies have shown that SBD-F can be utilized to quantify thiols in human plasma samples with high recovery rates .

Enzyme Activity Modulation

Research indicates that SBD-F can modulate the activity of thiol-containing enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase (PTP1B) by selectively modifying cysteine residues. This interaction alters enzyme kinetics without significantly affecting substrate binding . Such properties make SBD-F a candidate for investigating enzyme regulation mechanisms.

Study 1: Thiol Detection in Biological Samples

In a study involving human plasma, SBD-F was employed to derivatize thiols for high-performance liquid chromatography (HPLC) analysis. The method demonstrated excellent sensitivity and specificity, achieving detection limits suitable for clinical applications .

Study 2: Enzyme Inhibition

Another investigation explored the effects of SBD-F on glutathione S-transferase P (GST-P). The compound's modification of specific cysteine residues led to a significant decrease in enzymatic activity, highlighting its potential as an inhibitor in therapeutic contexts .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorosulfonyl group; fluorine atom | Thiol-reactive; fluorescent probe |

| 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole | Dimethylamino sulfonyl group; fluorine atom | More reactive towards thiols; used in HPLC |

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Aminosulfonyl group; fluorine atom | Selective modification of cysteine residues |

Safety and Handling

While SBD-F is valuable for research purposes, it poses safety risks including severe skin burns and respiratory irritation. Proper handling procedures should be followed to mitigate these risks during laboratory use.

Propriétés

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADSMIEGGGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400849 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-64-2 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.